uroporphyrin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Uroporphyrin III is a porphyrin molecule that is a precursor to heme, which is a critical component of hemoglobin, myoglobin, and other heme-containing proteins. Uroporphyrin III is synthesized in the body through a series of enzymatic reactions and is involved in many biochemical and physiological processes.
Scientific Research Applications
Structural Insights and Biological Implications
Uroporphyrinogen III synthase (U3S), the enzyme responsible for the transformation of hydroxymethylbilane into uroporphyrinogen III, plays a critical role in various biosynthetic pathways, including the formation of heme, siroheme, chlorophyll, F430, and vitamin B12. Structural analysis of human U3S revealed a two α/β domain architecture, suggesting flexibility that might be crucial for the catalytic cycle. This study contributes to understanding the enzyme's function and the possible mechanisms of catalysis, which is vital in the context of congenital erythropoietic porphyria caused by decreased U3S activity in humans (Mathews et al., 2001).
Biosynthesis and Industrial Applications
Uroporphyrinogen III (urogen III) serves as a precursor for various essential metabolic tetrapyrroles, such as vitamin B12. A study demonstrated the production of urogen III from 5-aminolevulinic acid using thermostable enzymes from Thermus thermophilus HB8. This technology showcases the potential for biocatalytic production of essential biochemicals like vitamin B12, highlighting the industrial applications of urogen III (Hibino et al., 2013).
properties
CAS RN |
18273-06-8 |
---|---|
Product Name |
uroporphyrin III |
Molecular Formula |
C40H38N4O16 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
PMCXJBQHQIFCOG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Canonical SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
synonyms |
uroporphyrin III |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.